2-Amino-2-(2,4-difluorophenyl)acetonitrile
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Overview
Description
2-Amino-2-(2,4-difluorophenyl)acetonitrile: is an organic compound with the molecular formula C8H6F2N2. It is a derivative of acetonitrile, where the hydrogen atoms are substituted with amino and difluorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-2-(2,4-difluorophenyl)acetonitrile typically involves the fluorination of phenylacetonitrile. The process can be summarized as follows:
Starting Material: Phenylacetonitrile.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-2-(2,4-difluorophenyl)acetonitrile can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the amino or difluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Compounds with different functional groups replacing the amino or difluorophenyl groups.
Scientific Research Applications
Chemistry:
2-Amino-2-(2,4-difluorophenyl)acetonitrile is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a building block for pharmaceuticals. The presence of difluorophenyl and amino groups can improve the bioavailability and metabolic stability of drug candidates .
Industry:
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it a valuable intermediate for various chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,4-difluorophenyl)acetonitrile involves its interaction with molecular targets through its amino and difluorophenyl groups. These interactions can modulate biological pathways, making it a potential candidate for drug development. The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this intermediate .
Comparison with Similar Compounds
- 2-Amino-2-(4’-fluorophenyl)acetonitrile
- 2-Amino-2-(2,4-difluorophenyl)acetic acid
- 2,4-Difluorophenylacetonitrile
Comparison:
Compared to similar compounds, 2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to the presence of both amino and difluorophenyl groups at specific positions. This unique structure imparts distinct chemical and biological properties, making it a valuable intermediate in various applications .
Properties
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLPIKQXWNNKSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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